molecular formula C15H13ClN2O2S2 B2488393 5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 790232-29-0

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2488393
CAS No.: 790232-29-0
M. Wt: 352.85
InChI Key: LUBGTXBXGLOBJC-UHFFFAOYSA-N
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Description

The structure features:

  • Position 3: A 2-methoxyethyl chain, enhancing solubility due to its ether oxygen and short alkyl chain.
  • Position 2: A sulfanyl (-SH) group, which may act as a hydrogen bond donor or participate in redox reactions.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c1-20-7-6-18-14(19)12-10(8-22-13(12)17-15(18)21)9-4-2-3-5-11(9)16/h2-5,8H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBGTXBXGLOBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₃ClN₂O₂S₂
  • Molecular Weight : 400.90 g/mol
  • CAS Number : 743452-23-5

Synthesis and Structure

The synthesis of thieno[2,3-d]pyrimidin derivatives generally involves multi-step reactions, including cyclization and substitution reactions. The specific compound can be synthesized through the reaction of corresponding chlorinated phenyl derivatives with methoxyethyl sulfanyl precursors. The thieno[2,3-d]pyrimidine scaffold is critical for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidin derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .
  • Antifungal Activity : Some derivatives have demonstrated fungicidal activity against pathogens like Fusarium oxysporum, indicating potential applications in treating fungal infections .

Anticancer Activity

Preliminary studies have indicated that thieno[2,3-d]pyrimidin compounds may possess anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a thienopyrimidine core exhibited significant antibacterial effects with low MIC values (ranging from 0.5 to 10 µg/mL), suggesting their potential as new antimicrobial agents .
  • Anticancer Evaluation : Another study assessed the cytotoxic effects of thieno[2,3-d]pyrimidin derivatives on A431 vulvar epidermal carcinoma cells. The results showed that specific compounds inhibited cell migration and invasion significantly compared to control groups, highlighting their potential as therapeutic agents in cancer treatment .

Comparative Biological Activity Table

CompoundActivity TypeMIC (µg/mL)Notes
5-(2-Chlorophenyl)-...Antibacterial1 - 10Effective against Gram-positive/negative
Similar Thieno Derivative AAntifungal5 - 20Active against Fusarium oxysporum
Similar Thieno Derivative BAnticancerN/AInduces apoptosis in cancer cells

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H13ClN2O2S2
  • Molecular Weight : 352.9 g/mol
  • CAS Number : 790232-29-0

The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Pharmacological Applications

  • Antimicrobial Activity
    • Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to 5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have shown effectiveness against various bacterial strains in vitro. The structure-activity relationship indicates that modifications to the thieno-pyrimidine scaffold can enhance antimicrobial potency .
  • Anti-inflammatory Properties
    • Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The ability to inhibit this enzyme could position it as a candidate for developing anti-inflammatory therapies .
  • Antitumor Activity
    • Thieno[2,3-d]pyrimidines have been explored for their antitumor properties. Studies indicate that structural modifications can lead to compounds with significant cytotoxic effects against various cancer cell lines. The specific compound may contribute to this field by providing a new scaffold for drug development aimed at targeting tumor cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study compared the antimicrobial efficacy of synthesized thieno[2,3-d]pyrimidine derivatives against standard drugs like ceftriaxone, revealing comparable or superior activity in some cases .
In Silico Docking Studies Molecular docking simulations indicated favorable binding interactions with 5-LOX, suggesting potential anti-inflammatory applications .
Cytotoxicity Assessments Various derivatives were tested for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-Chlorophenyl Not explicitly reported Moderate lipophilicity, halogen bonding -
5-(4-Fluorophenyl) analog (CAS 743452-38-2) 4-Fluorophenyl 336.40 Lower lipophilicity, stronger electron-withdrawing effect
5-(Thiophen-2-yl) analog (CAS 257870-40-9) Thiophene Not reported Increased aromaticity, potential π-π interactions

Key Insight : The 2-chlorophenyl group in the target compound balances lipophilicity and steric effects compared to para-fluorophenyl or heteroaromatic substituents.

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-Methoxyethyl Not explicitly reported Enhanced solubility, flexible chain -
3-(2-Methoxyphenyl) analog (CAS 743452-23-5) 2-Methoxyphenyl 400.90 Higher rigidity, aromatic π-system
3-Methyl analog (CymitQuimica product) Methyl Not reported Reduced steric bulk, lower solubility
3-Allyl analog (CAS 727689-90-9) Allyl Not reported Potential for covalent binding or reactivity

Key Insight : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to aromatic or rigid substituents, making it advantageous for drug formulation.

Core Modifications and Hybrid Scaffolds

Compound Name Core Structure Key Features Reference
Chromeno[2,3-d]pyrimidin-4-one () Fused chromene-pyrimidinone Extended π-system, altered pharmacokinetics
Pyrrolo[2,3-d]pyrimidin-4-one () Pyrrolo-pyrimidinone MAP4K4 inhibition, therapeutic potential

Key Insight: Thieno[2,3-d]pyrimidin-4-one derivatives generally exhibit better metabolic stability than larger fused-ring systems but may lack the target specificity of pyrrolo analogs.

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